

# Identifying and mitigating off-target effects of YKL-06-061

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## Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B15602663

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## Technical Support Center: YKL-06-061

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of **YKL-06-061**, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs).

## Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of **YKL-06-061**?

A1: **YKL-06-061** is a second-generation, potent, and selective inhibitor of the Salt-Inducible Kinase (SIK) family, with the following reported IC<sub>50</sub> values:

- SIK1: 6.56 nM[1][2][3][4][5]
- SIK2: 1.77 nM[1][2][3][4][5]
- SIK3: 20.5 nM[1][2][3][4][5]

Its on-target activity has been demonstrated to induce antitumor effects in pancreatic cancer and to prevent seizures in mouse models.[6][7]

Q2: What are the known off-targets of **YKL-06-061**?

A2: While **YKL-06-061** is highly selective for SIKs, kinome profiling has identified several potential off-target kinases. It is crucial to consider these when interpreting experimental results. The extent of inhibition of these off-targets may be concentration-dependent. For a detailed summary of on- and off-target binding data, please refer to the data tables below.

Q3: My experimental results are inconsistent or unexpected. Could off-target effects be the cause?

A3: Inconsistent or unexpected results can indeed be a consequence of off-target effects.<sup>[8]</sup> Off-target binding can lead to the modulation of unintended signaling pathways, resulting in unforeseen phenotypic outcomes.<sup>[9]</sup> It is recommended to perform experiments to de-risk this possibility, such as using a structurally distinct SIK inhibitor to see if the same phenotype is observed or employing genetic knockdown of the intended SIK target.

Q4: How can I be sure that the observed phenotype in my experiment is due to SIK inhibition and not an off-target effect?

A4: To confirm that your observed phenotype is due to on-target SIK inhibition, a multi-pronged approach is recommended:

- Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down the specific SIK isoform (SIK1, SIK2, or SIK3) you believe is responsible for the phenotype.<sup>[10]</sup> If the genetic knockdown recapitulates the phenotype observed with **YKL-06-061** treatment, it strongly suggests an on-target effect.
- Rescue Experiments: In a system where you have knocked down the target SIK, overexpressing a version of the SIK that is resistant to **YKL-06-061** should reverse the observed phenotype.<sup>[10]</sup>
- Use of Structurally Unrelated Inhibitors: If another SIK inhibitor with a different chemical scaffold produces the same phenotype, it is more likely that the effect is on-target.

## Troubleshooting Guide

Issue	Potential Cause	Recommended Action
High levels of cytotoxicity observed at effective concentrations.	Off-target kinase inhibition leading to cellular toxicity.[8]	1. Perform a kinome-wide selectivity screen to identify unintended kinase targets at your working concentration. 2. Test YKL-06-061 at a lower concentration. 3. Compare the cytotoxic effects with a structurally different SIK inhibitor.
The observed phenotype does not match the known consequences of SIK inhibition.	The phenotype may be driven by an off-target effect.	1. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of SIKs at your experimental concentration. 2. Perform genetic knockdown (e.g., CRISPR/Cas9) of the intended SIK target to see if the phenotype is replicated.[10]
Activation of unexpected signaling pathways.	Off-target inhibition or activation of other kinases, or activation of compensatory signaling pathways.[9]	1. Use proteomic or phosphoproteomic approaches to map the global changes in protein expression and phosphorylation upon treatment with YKL-06-061. 2. Investigate known off-targets of YKL-06-061 to see if they are involved in the activated pathway.

## Data Presentation

Table 1: On-Target and Off-Target Inhibitory Activity of **YKL-06-061**

Target	IC50 (nM)	Reference
On-Targets		
SIK1	6.56	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
SIK2	1.77	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
SIK3	20.5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Known Off-Targets		
FRK	1.1	<a href="#">[2]</a> <a href="#">[11]</a>
CSF1R	9.66	<a href="#">[2]</a>
p38 $\alpha$	10.1	<a href="#">[2]</a>
p38 $\beta$	9.64	<a href="#">[2]</a>
EphB1	16.4	<a href="#">[2]</a>
TNK2	10.5	<a href="#">[2]</a>
KIT	153	<a href="#">[2]</a>
Src	58.8	<a href="#">[2]</a>
BRK	24.1	<a href="#">[2]</a>
PDGFR $\beta$	103	<a href="#">[2]</a>
NLK	132	<a href="#">[2]</a>

This data is compiled from in vitro biochemical assays and may not fully represent the activity in a cellular context.

## Experimental Protocols

### Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of **YKL-06-061** against a broad panel of kinases to identify both on- and off-targets.

Methodology:

- **Compound Preparation:** Prepare a stock solution of **YKL-06-061** (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
- **Assay Plate Preparation:** In a suitable multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
- **Compound Addition:** Add the diluted **YKL-06-061** or a vehicle control (e.g., DMSO) to the wells.
- **Reaction Incubation:** Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined time.
- **Detection:** Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
- **Data Analysis:** Calculate the percent inhibition for each concentration of **YKL-06-061** and determine the IC50 value for each kinase.

## Protocol 2: Cellular Thermal Shift Assay (CETSA)

**Objective:** To confirm the engagement of **YKL-06-061** with its target (SIKs) and potential off-targets in a cellular environment.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

**Methodology:**

- **Cell Treatment:** Treat intact cells with **YKL-06-061** at the desired concentration or a vehicle control for a specified time.
- **Heating:** Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
- **Lysis and Centrifugation:** Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
- **Protein Quantification and Analysis:** Collect the supernatant and quantify the amount of the target protein (and potential off-targets) remaining in the soluble fraction using Western blotting or mass spectrometry.

- **Data Analysis:** Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of **YKL-06-061** indicates target engagement.

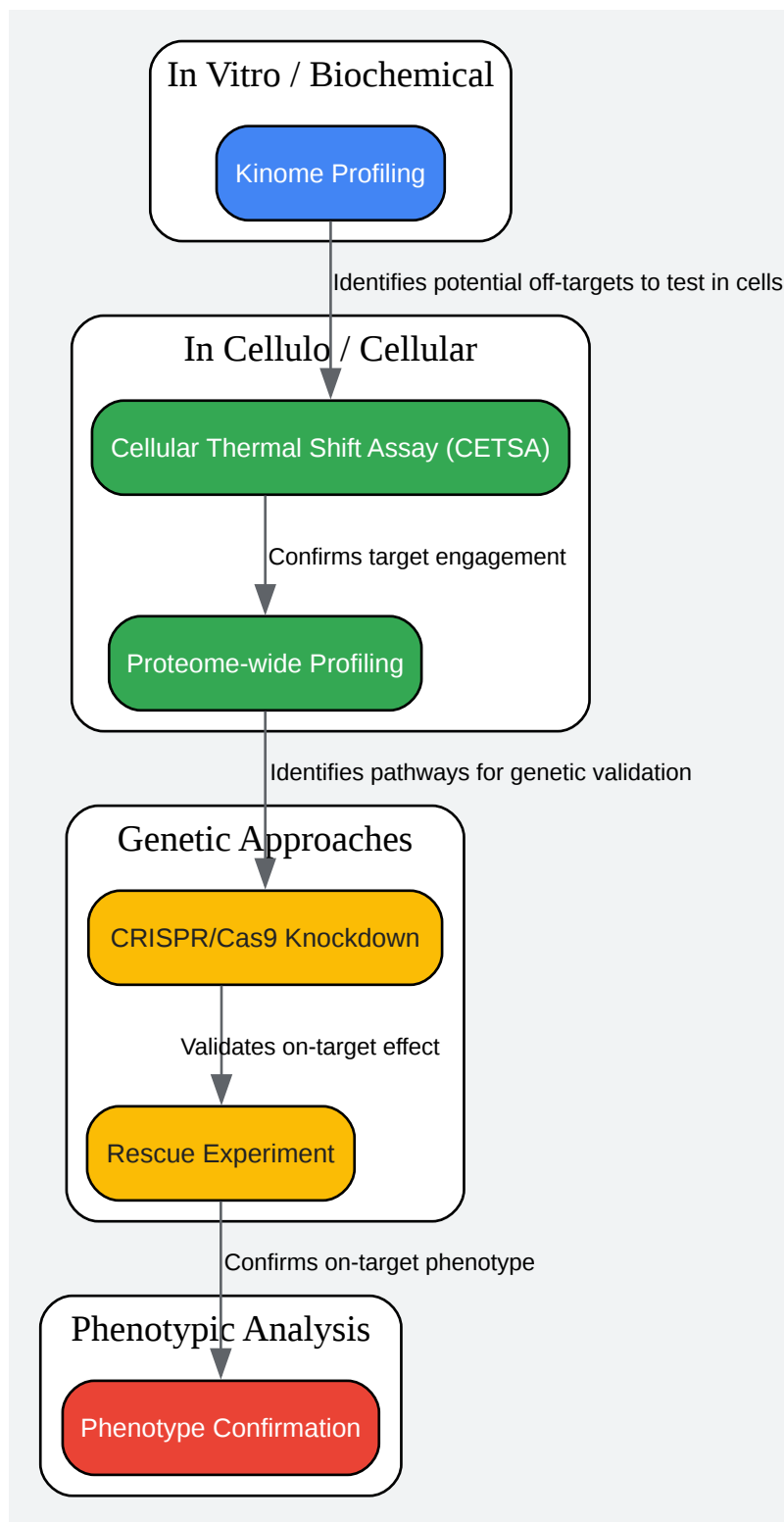
## Protocol 3: CRISPR/Cas9-Mediated Knockdown for On-Target Validation

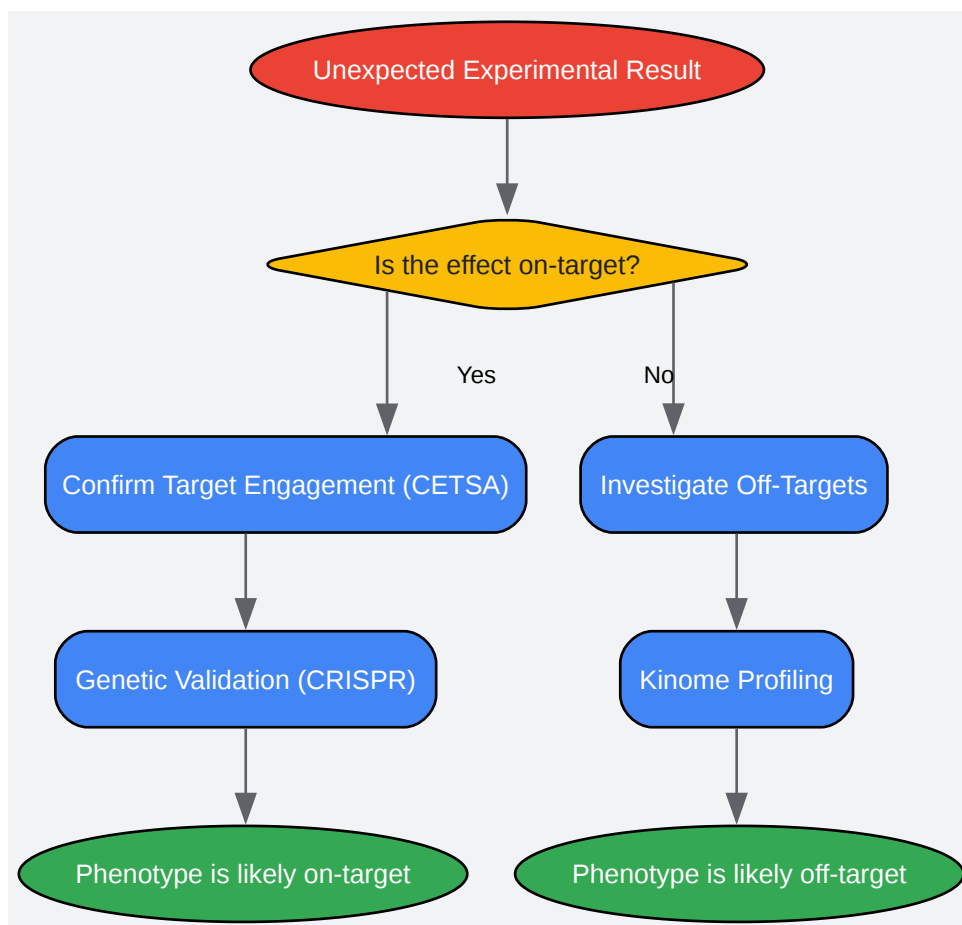
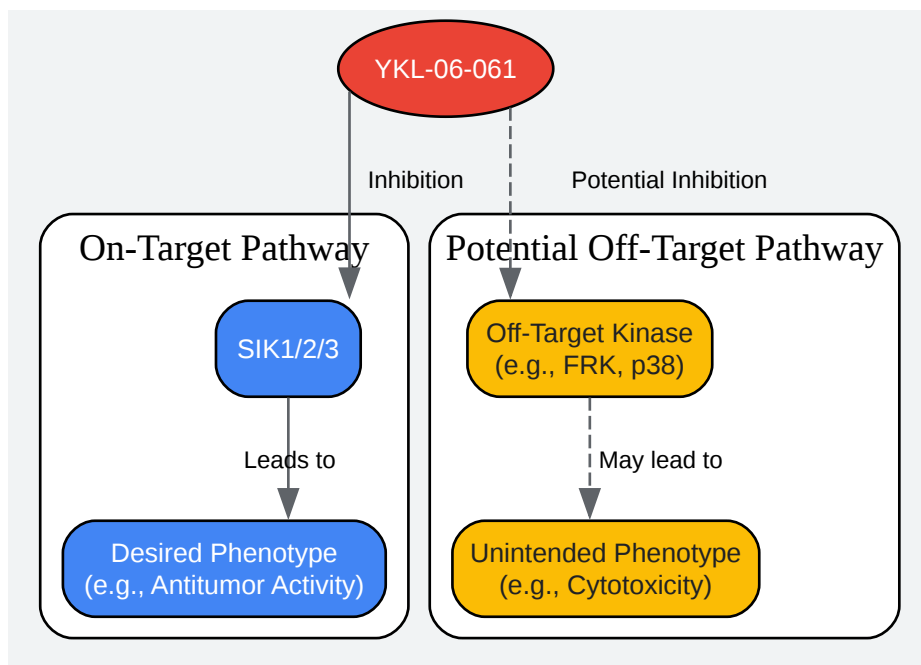
**Objective:** To validate that an observed phenotype is a result of on-target inhibition of a specific SIK by genetically removing the target protein.

**Methodology:**

- **gRNA Design and Cloning:** Design and clone guide RNAs (gRNAs) specific to the gene encoding the SIK of interest into a Cas9-expressing vector.
- **Cell Transfection/Transduction:** Introduce the Cas9/gRNA vector into the cells of interest using an appropriate method (e.g., lipid-based transfection or lentiviral transduction).
- **Selection and Validation of Knockdown:** Select for successfully transfected/transduced cells and validate the knockdown of the target SIK protein by Western blotting or qPCR.
- **Phenotypic Assay:** Treat the SIK-knockdown cells and control cells (e.g., expressing a non-targeting gRNA) with **YKL-06-061**.
- **Data Analysis:** Compare the phenotype of the SIK-knockdown cells to the phenotype of control cells treated with **YKL-06-061**. If the phenotype is the same, it provides strong evidence for an on-target effect.

## Visualizations





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